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Efficacy of Encorafenib-Based Therapies by Cancer
Type

Cancer
Type

Therapy
Regimen

Comparison
Median
OS
(Months)

Median
PFS
(Months)

Hazard
Ratio (HR)
for OS

Source
(Trial)

Metastatic
Melanoma
(BRAF
V600–
mutant)

Encorafenib
+ Binimetinib

vs
Vemurafenib

33.6 vs
16.9

14.9 vs
7.3

0.61 (95%
CI, 0.48-

0.79)

COLUMBUS
[1] [2]

Metastatic
Colorectal
Cancer
(BRAF
V600E–
mutant)

Encorafenib

+ Cetuximab

vs

Chemotherapy
+ Cetuximab

9.3 vs 5.9 Not

Detailed
in

Sources

0.61 (95%

CI, 0.48-
0.77)

BEACON [3]

Metastatic
NSCLC

Encorafenib

+ Binimetinib

Single-arm

study

Not

Reached

30.2 Not

Applicable

PHAROS [4]
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Cancer
Type

Therapy
Regimen

Comparison
Median
OS
(Months)

Median
PFS
(Months)

Hazard
Ratio (HR)
for OS

Source
(Trial)

(BRAF
V600E–
mutant)

(Treatment-

naive)

Metastatic
NSCLC
(BRAF
V600E–
mutant)

Encorafenib
+ Binimetinib

(Previously
Treated)

Single-arm
study

22.7 9.3 Not
Applicable

PHAROS [4]

Key Experimental Protocols from Cited Studies

To ensure the data's reliability, here are the methodologies used in the primary trials referenced above.

COLUMBUS Trial (Melanoma) [1] [2]

Design: A two-part, multicenter, open-label, randomized, phase 3 trial.

Patients: 577 patients with advanced/metastatic BRAF V600-mutant melanoma.
Intervention: Randomization (1:1:1) to:

Encorafenib (450 mg once daily) + Binimetinib (45 mg twice daily)
Encorafenib (300 mg once daily)

Vemurafenib (960 mg twice daily)
Primary Endpoints: Progression-free survival (Part 1) and overall survival (secondary

endpoint).
Analysis: Efficacy analyses were performed on an intent-to-treat basis.

BEACON CRC Trial (Colorectal Cancer) [3]

Design: Open-label, phase III trial.
Patients: 665 patients with BRAF V600E-mutant metastatic colorectal cancer after progression

on 1-2 prior regimens.
Intervention: Randomization (1:1:1) to:

Encorafenib + Binimetinib + Cetuximab (Triplet)
Encorafenib + Cetuximab (Doublet)

Control (Irinotecan or FOLFIRI + Cetuximab)
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Primary Endpoints: Overall survival and objective response rate (ORR) comparing the triplet

to control.
Key Secondary Endpoint: Overall survival for the doublet versus control.

PHAROS Study (NSCLC) [4]

Design: An ongoing, open-label, single-arm, phase 2 study.
Patients: Patients with BRAF V600E-mutant metastatic NSCLC, including both treatment-naive

(n=59) and previously treated (n=39) cohorts.
Intervention: All patients received Encorafenib (450 mg once daily) + Binimetinib (45 mg twice

daily).
Primary Endpoint: Objective response rate (ORR) as assessed by investigators.

Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall
survival (OS), and safety.

Mechanism of Action: BRAF/MEK Inhibition

The following diagram illustrates the mechanism by which encorafenib and binimetinib work together to

inhibit tumor growth in BRAF V600-mutant cancers.
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Interpretation of Key Findings and Context
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Superiority in Melanoma: The data from the COLUMBUS trial established encorafenib plus

binimetinib as a superior option compared to vemurafenib monotherapy in BRAF-mutant melanoma,
demonstrating significant improvements in both PFS and OS [1] [2].

New Standard in Colorectal Cancer: The BEACON trial led to the approval of encorafenib plus
cetuximab as a standard of care for previously treated BRAF V600E-mutant metastatic colorectal

cancer, showing a clinically meaningful doubling of median OS compared to standard chemotherapy
[3].

Activity in NSCLC: The single-arm PHAROS study indicates that encorafenib plus binimetinib is a
highly active regimen in BRAF V600E-mutant NSCLC, with particularly strong and durable outcomes

in treatment-naive patients [4].
Indirect Comparison to Other Regimens: A network meta-analysis suggested that combination

BRAF/MEK inhibitor therapies, as a class, improve PFS and OS compared to older treatments like
chemotherapy or single-agent BRAF inhibitors. However, the results for the dabrafenib/trametinib

combination were more prominent in this particular analysis [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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